ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
Description
Ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a synthetic heterocyclic compound featuring a fused imidazo[2,1-f]purine core. This structure is characterized by a 1,7-dimethyl substitution on the purine ring, a 4-fluorobenzyl group at position 3, and an ethyl benzoate moiety at position 6. The compound’s design integrates fluorinated aromatic and ester functionalities, which are commonly employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity.
Properties
CAS No. |
877644-28-5 |
|---|---|
Molecular Formula |
C25H22FN5O4 |
Molecular Weight |
475.48 |
IUPAC Name |
ethyl 4-[2-[(4-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C25H22FN5O4/c1-4-35-23(33)17-7-11-19(12-8-17)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-16-5-9-18(26)10-6-16/h5-13H,4,14H2,1-3H3 |
InChI Key |
UMFNILKUJUVSFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves multiple steps:
Formation of the Imidazo[2,1-f]purine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazo[2,1-f]purine intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the imidazo[2,1-f]purine core.
Reduction: Reduction reactions can target the carbonyl groups within the imidazo[2,1-f]purine structure.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound’s structure suggests potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors. Its fluorobenzyl group may enhance binding affinity and selectivity.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding through hydrophobic interactions and hydrogen bonding, while the imidazo[2,1-f]purine core can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Core Structure : Benzoate ester linked to a pyridazine-containing phenethylamine.
- Key Differences : Lacks the imidazo-purine scaffold and fluorine substitution.
- Implications : The pyridazine ring may enhance π-π stacking interactions compared to the fluorobenzyl group in the target compound, but reduced steric bulk could lower target specificity .
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate)
- Core Structure : Benzoate ester with a phenethoxy-isoxazole substituent.
- Key Differences : Replaces the imidazo-purine core with an isoxazole ring.
- Implications : The isoxazole’s polarity may improve solubility but reduce membrane permeability relative to the lipophilic fluorobenzyl group in the target compound .
Imidazo-Purine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,1-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure: Imidazo[1,2-a]pyridine with cyano, nitro, and dicarboxylate groups.
- Key Differences : The imidazo[1,2-a]pyridine core lacks the purine fusion and fluorine substitution.
Fluorinated Aromatic Compounds
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate
- Core Structure : Pyrazolo-pyrimidine linked to a fluorinated chromene and benzoate.
- Key Differences : Multiple fluorine atoms and a chromene ring enhance metabolic resistance but may introduce steric clashes in binding pockets.
- Implications : The trifluorinated design contrasts with the single fluorobenzyl group in the target compound, suggesting divergent pharmacokinetic profiles .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Imidazo[2,1-f]purine | 4-Fluorobenzyl, 1,7-dimethyl, ethyl benzoate | Not reported | High lipophilicity, potential kinase affinity |
| I-6230 | Benzoate-phenethylamine | Pyridazin-3-yl | Not reported | Enhanced π-π interactions |
| I-6473 | Benzoate-phenethoxy | 3-Methylisoxazol-5-yl | Not reported | Improved solubility |
| Diethyl Imidazo[1,2-a]pyridine (1l) | Imidazo[1,2-a]pyridine | Cyano, nitro, dicarboxylate | ~600 (estimated) | Electron-withdrawing, reactive |
| Methyl Fluorobenzoate-Chromene Derivative | Pyrazolo-pyrimidine-chromene | Trifluorinated, chromene | 572.4 | High metabolic stability |
Methodological Considerations in Similarity Analysis
The comparison of structural analogs relies on computational methods such as Tanimoto coefficients or molecular docking, which prioritize shared pharmacophores or functional groups . For example:
- Structural Similarity : The target compound’s fluorobenzyl group aligns with trends in kinase inhibitor design, where fluorine enhances binding to hydrophobic pockets.
Biological Activity
Ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound recognized for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 915931-63-4
- Molecular Formula : C20H20FN5O4
- Molecular Weight : 413.4 g/mol
The compound contains a purine derivative structure which is typically associated with various biological activities. Its unique molecular architecture allows for interactions with numerous biological targets.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Imidazo[2,1-f]purin Core : This is achieved through cyclization reactions starting from suitable precursors.
- Introduction of the 4-Fluorobenzyl Group : Typically involves nucleophilic substitution reactions.
- Esterification : The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various signaling pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.
- Receptor Modulation : It may interact with receptor sites to influence cellular signaling cascades.
Understanding these mechanisms is essential for evaluating its therapeutic potential in treating various diseases.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of compounds similar to this compound:
Table 1: Biological Activities of Related Compounds
Research Findings
Research indicates that compounds within the imidazole family exhibit significant pharmacological activities including anti-infective and anticancer properties. For instance:
- A study demonstrated that imidazole derivatives could effectively inhibit tumor growth in various cancer models by targeting specific kinases involved in cell proliferation and survival .
Moreover, compounds structurally related to this compound have shown promise in reversing multidrug resistance in cancer cells by blocking efflux pumps .
Q & A
Q. Key Reaction Conditions :
- Temperature: 60–80°C for reflux steps.
- Solvents: Ethanol, DMF, or dichloromethane.
- Catalysts: Acidic (e.g., glacial acetic acid) or basic (TEA) conditions for regioselectivity .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of this compound?
Answer:
Contradictions in biological data (e.g., varying enzyme inhibition IC50 values) require systematic approaches:
Standardized Assays : Use consistent assay protocols (e.g., ATP concentration, pH) to minimize variability .
Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate target specificity via knock-out models or competitive binding assays .
Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., compound concentration, incubation time) and identify confounding factors .
Data Reprodubility : Cross-validate results across independent labs using shared compound batches .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Primary Techniques :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methyl group positions at N1/N7) and ester linkage integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C24H21FN4O4, [M+H]+ = 465.15) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. Supplementary Methods :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .
- FT-IR : Identifies carbonyl (C=O) stretching frequencies (1650–1750 cm⁻¹) .
Advanced: What strategies are effective in elucidating the reaction mechanism of the key esterification step in the synthesis?
Answer:
Mechanistic studies involve:
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
Computational Modeling : Density Functional Theory (DFT) calculations map transition states and activation energies .
Intermediate Trapping : Use low-temperature NMR or quenching experiments to isolate acyl intermediates .
Solvent/Base Screening : Polar aprotic solvents (DMF) enhance nucleophilicity, while bulky bases (DIPEA) reduce side reactions .
Advanced: How can computational chemistry be integrated with experimental data to predict the compound’s binding affinity to target enzymes?
Answer:
Integrated Workflow :
Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., kinases) .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
Free Energy Calculations : Use MM-GBSA or QM/MM to estimate binding energies (ΔG) .
Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. Case Study :
- A study on similar purine derivatives combined docking with MD to identify key residues (e.g., hinge-region interactions in kinases), validated via IC50 assays .
Basic: What are the recommended storage conditions to ensure compound stability during biological assays?
Answer:
- Temperature : Store at –20°C in airtight, light-protected vials .
- Solvent : Dissolve in DMSO (10 mM stock) to prevent hydrolysis; avoid repeated freeze-thaw cycles .
- Stability Monitoring : Regular HPLC checks for degradation (e.g., ester hydrolysis) over 6-month periods .
Advanced: How can researchers analyze structural-activity relationships (SAR) for optimizing this compound’s bioactivity?
Answer:
SAR Strategies :
Core Modifications : Vary substituents on the purine core (e.g., methyl to ethyl groups) to assess steric effects .
Ester Isosteres : Replace the benzoate ester with amides or carbamates to enhance metabolic stability .
Fluorine Scanning : Introduce fluorine at alternative positions (e.g., meta vs. para) to modulate electronic effects and binding .
Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties with activity trends .
Basic: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Answer:
Common Assays :
- Kinase Inhibition : ADP-Glo™ assay to measure ATP consumption .
- CYP450 Inhibition : Fluorescence-based assays using recombinant enzymes .
- Cell Viability : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
